molecular formula C10H9ClN2 B13656671 1-(3-Chloropyridin-4-yl)cyclobutane-1-carbonitrile

1-(3-Chloropyridin-4-yl)cyclobutane-1-carbonitrile

Cat. No.: B13656671
M. Wt: 192.64 g/mol
InChI Key: IUZALGOWWZHLAT-UHFFFAOYSA-N
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Description

1-(3-Chloropyridin-4-yl)cyclobutane-1-carbonitrile is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound, with a molecular weight of 192.6 g/mol, is known for its unique blend of reactivity and selectivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropyridin-4-yl)cyclobutane-1-carbonitrile typically involves the reaction of 3-chloropyridine with cyclobutanecarbonitrile under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature is usually maintained between 50-100°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropyridin-4-yl)cyclobutane-1-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-(3-Chloropyridin-4-yl)cyclobutane-1-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloropyridin-4-yl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

1-(3-Chloropyridin-4-yl)cyclobutane-1-carbonitrile can be compared with other similar compounds, such as:

    1-(3-Fluoropyridin-4-yl)cyclobutane-1-carbonitrile: Similar structure but with a fluorine atom instead of chlorine.

    1-(3-Bromopyridin-4-yl)cyclobutane-1-carbonitrile: Similar structure but with a bromine atom instead of chlorine.

    1-(3-Methylpyridin-4-yl)cyclobutane-1-carbonitrile: Similar structure but with a methyl group instead of chlorine.

The uniqueness of this compound lies in its specific reactivity and selectivity, which can lead to different biological and chemical properties compared to its analogs.

Properties

Molecular Formula

C10H9ClN2

Molecular Weight

192.64 g/mol

IUPAC Name

1-(3-chloropyridin-4-yl)cyclobutane-1-carbonitrile

InChI

InChI=1S/C10H9ClN2/c11-9-6-13-5-2-8(9)10(7-12)3-1-4-10/h2,5-6H,1,3-4H2

InChI Key

IUZALGOWWZHLAT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C#N)C2=C(C=NC=C2)Cl

Origin of Product

United States

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